Pregn-4-en-3-one

Übersicht

Beschreibung

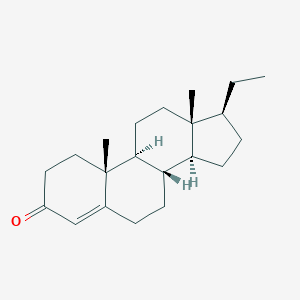

Pregn-4-en-3-one is a steroidal compound with the molecular formula C21H32O2. It is a derivative of progesterone and is known for its significant role in various biological processes. This compound is also referred to as 20-hydroxy-pregn-4-en-3-one and is involved in the metabolism of progesterone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pregn-4-en-3-one can be synthesized through several methods. One common approach involves the reduction of 17α-hydroxyprogesterone using sodium borohydride (NaBH4) in methanol, which yields 17α,20β-dihydroxythis compound . Another method includes the transformation of 5α-H-pregn-16-en-3β-ol-20-one into pregn-4-ene-9α,16α,17α-triol-3,20-dione through microbiological hydroxylation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the microbial conversion of phytosterols using engineered strains of Mycobacterium neoaurum. This process includes blocking specific pathways and improving the intracellular environment to enhance the yield and purity of the target compound .

Analyse Chemischer Reaktionen

Types of Reactions: Pregn-4-en-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 20-formyl pregn-4-ene-3-ketone.

Substitution: The compound can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) is frequently used for the reduction of carbonyl groups.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

Oxidation: 20-formyl pregn-4-ene-3-ketone.

Reduction: 17α,20β-dihydroxythis compound.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Pregn-4-en-3-one is classified as a C21 steroid with the molecular formula . It features a ketone functional group at the 3-position and a double bond between the 4 and 5 positions of the steroid nucleus. The compound is derived from natural steroids through various chemical transformations.

Pharmaceutical Applications

- Hormonal Therapy : this compound serves as a precursor in the synthesis of progestogens, which are crucial for hormonal therapies. These compounds are used in contraceptives and hormone replacement therapies (HRT) to manage hormonal imbalances in patients.

- Anabolic Steroids : This compound is involved in the production of anabolic steroids that promote muscle growth and enhance athletic performance. Research has shown that derivatives of this compound can exhibit anabolic properties while minimizing androgenic effects.

- Corticosteroids : this compound is an intermediate in the synthesis of corticosteroids, which are vital for treating inflammatory conditions and autoimmune diseases. The compound's derivatives have been studied for their efficacy in reducing inflammation and modulating immune responses.

Biochemical Research

- Ecdysteroid Activity : this compound has been evaluated for its agonist and antagonist activities in the Drosophila melanogaster BII cell bioassay, highlighting its potential role in insect endocrinology . This research contributes to understanding hormonal regulation in insects, which can have implications for pest control strategies.

- Natural Product Studies : The compound has been isolated from various plant sources, such as Curtisia dentata, where it exhibits pharmacological properties including anti-inflammatory and antioxidant activities . These studies underscore the significance of this compound in ethnopharmacology and natural product chemistry.

Case Study 1: Hormonal Regulation

A study investigated the effects of this compound on reproductive health by assessing its impact on ovarian function in animal models. Results indicated that administration of this compound led to significant changes in hormone levels, suggesting its potential use in treating fertility issues.

Case Study 2: Anti-inflammatory Properties

Research conducted on extracts containing this compound demonstrated its efficacy in reducing inflammation markers in vitro. The study provided insights into the molecular mechanisms by which this compound exerts its effects, paving the way for further therapeutic applications.

Data Tables

Wirkmechanismus

The mechanism of action of pregn-4-en-3-one involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for membrane progesterone receptors and influences the expression of various cytokines, such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and transforming growth factor-beta (TGFβ) . These interactions play a crucial role in its immunomodulatory and neuroprotective effects.

Vergleich Mit ähnlichen Verbindungen

Progesterone: A precursor to pregn-4-en-3-one, involved in reproductive functions.

17α-hydroxyprogesterone: A hydroxylated derivative used in the synthesis of this compound.

19-hydroxypregn-4-en-20-one: Another hydroxylated derivative with similar biological activities.

Uniqueness: this compound is unique due to its specific hydroxylation pattern and its role as an intermediate in the metabolism of progesterone. Its ability to selectively bind to membrane progesterone receptors and modulate cytokine expression distinguishes it from other similar compounds .

Biologische Aktivität

Pregn-4-en-3-one , also known as pregnenolone , is a steroid hormone that plays a crucial role in the biosynthesis of various steroid hormones in the body. It serves as a precursor to progesterone, estrogens, and androgens, influencing numerous biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects on health, and relevant research findings.

This compound exerts its biological effects primarily through its role as a precursor in steroidogenesis. It is synthesized from cholesterol and subsequently converted into other steroid hormones. The following pathways are significant:

- Conversion to Progesterone : this compound is converted to progesterone, which is vital for reproductive health and maintaining pregnancy.

- Conversion to Cortisol and Other Steroids : It can also be metabolized into glucocorticoids like cortisol, which are critical for stress response and metabolic regulation.

Therapeutic Roles

This compound has been studied for various therapeutic applications:

- Neuroprotection : Research indicates that pregnenolone has neuroprotective properties, aiding in the repair of defective neurons and potentially benefiting conditions like Alzheimer's disease .

- Mood Regulation : It may play a role in mood stabilization and has been investigated for its potential effects on anxiety and depression .

- Hormonal Balance : As a precursor to multiple hormones, it contributes to maintaining hormonal balance in the body, affecting reproductive health and metabolic processes.

Case Studies

- Neuroprotective Effects : In a study involving patients with traumatic brain injury, pregnenolone supplementation was associated with improved cognitive outcomes . The mechanism was attributed to its ability to enhance neuronal repair and reduce inflammation.

- Hormonal Influence on Mood : A clinical trial demonstrated that pregnenolone administration improved symptoms of major depressive disorder in participants, suggesting its potential as an adjunctive treatment for mood disorders .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Biotransformation Studies

Research has shown that pregnenolone undergoes biotransformation through microbial processes, leading to the formation of various metabolites with distinct biological activities. For example:

Eigenschaften

IUPAC Name |

(8S,9S,10R,13R,14S,17S)-17-ethyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h13-14,17-19H,4-12H2,1-3H3/t14-,17-,18-,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGFEWYXKDFVIQ-NWSAAYAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447817 | |

| Record name | pregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232-18-4 | |

| Record name | pregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.